1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one
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Overview
Description
1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one is a chemical compound with the molecular formula C14H18N4O. It is known for its unique structure, which includes a benzotriazole moiety attached to a pyrrolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one typically involves the reaction of 1H-1,2,3-benzotriazole with a suitable butyl derivative, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also participate in redox reactions, affecting cellular pathways and signaling .
Comparison with Similar Compounds
- 1-(1H-1,2,3-Benzotriazol-1-yl)ethanone
- 1-(1H-1,2,3-Benzotriazol-1-yl)propan-2-one
- 1-(1H-1,2,3-Benzotriazol-1-yl)butan-2-one
Comparison: 1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one is unique due to the presence of the pyrrolidinone ring, which imparts distinct physicochemical properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it suitable for a wider range of applications in research and industry .
Properties
IUPAC Name |
1-[1-(benzotriazol-1-yl)butyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-6-13(17-10-5-9-14(17)19)18-12-8-4-3-7-11(12)15-16-18/h3-4,7-8,13H,2,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBADYFRTPXCPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(N1CCCC1=O)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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